molecular formula C15H18N4O2 B2364783 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 2034442-62-9

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No. B2364783
CAS RN: 2034442-62-9
M. Wt: 286.335
InChI Key: FBOXZNYENAIEMT-UHFFFAOYSA-N
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Description

The compound “1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a phenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a phenoxy group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the piperidine ring, and the phenoxy group. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability, while the piperidine ring could influence its basicity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Biologically active derivatives of 1,2,4 triazoles, closely related to the compound , have been synthesized and characterized structurally. These structures exhibit various intermolecular interactions in their crystalline form, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions, contributing significantly to molecular packing. This analysis is crucial for understanding the compound's potential interactions and stability in various applications (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Catalytic Applications

  • Triazole-based ligands have been utilized in the synthesis of half-sandwich Ruthenium(II) complexes. These complexes have been explored for their catalytic efficiency in the oxidation of alcohols and transfer hydrogenation of ketones. This research showcases the potential of triazole derivatives in catalysis, particularly in organic synthesis and industrial applications (Saleem et al., 2013).

Antifungal and Antimicrobial Properties

  • Novel 1,2,3-triazole-4-linked compounds have demonstrated significant cytotoxic activity against human breast cancer cell lines. This suggests potential applications of triazole derivatives in developing anticancer therapies (Mahdavi et al., 2016).
  • A novel potential antifungal compound from the 1,2,4-triazole class has been synthesized and characterized, highlighting its poor solubility in buffer solutions but better solubility in alcohols. This is critical for designing drug delivery systems and understanding the compound's behavior in biological media (Volkova, Levshin, & Perlovich, 2020).

Optoelectronic and Material Science

  • Star-shaped thiophene and pyrrole functionalized monomers, similar in structure to the queried compound, have been synthesized. Their electrochemical copolymerization and resulting copolymers exhibit unique optoelectrochemical properties. This indicates the compound's potential use in material science, particularly in the development of novel polymers with specific electronic properties (Ak & Toppare, 2009).

Mechanism of Action

Future Directions

The future research directions for this compound could include further exploration of its potential uses, such as its potential as an anticancer agent . Additionally, further studies could be conducted to better understand its physical and chemical properties.

properties

IUPAC Name

2-phenoxy-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(12-21-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-11-8-16-17-19/h1-5,8,11,13H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOXZNYENAIEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone

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